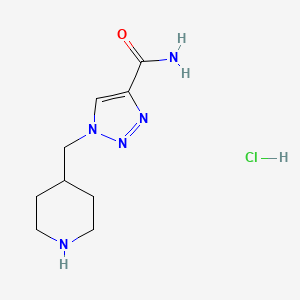

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(ピペリジン-4-イルメチル)-1H-1,2,3-トリアゾール-4-カルボン酸アミド塩酸塩は、ピペリジン誘導体のクラスに属する化合物です。 ピペリジンは、1つの窒素原子を含む6員環ヘテロ環であり、医薬品化学における重要な構成要素です

準備方法

1-(ピペリジン-4-イルメチル)-1H-1,2,3-トリアゾール-4-カルボン酸アミド塩酸塩の合成は、通常、複数段階の反応を伴います。一般的な合成ルートには、次の手順が含まれます。

ピペリジン環の形成: ピペリジン環は、1級アミンとジオールを含む環化反応によって合成することができます.

トリアゾール環の導入: トリアゾール環は、通常、ヒュースゲン1,3-双極子環化付加反応などの環化付加反応を介して導入されます.

カルボン酸アミド基の形成: カルボン酸アミド基は、カルボン酸とアミンを使用してアミド結合形成反応を介して導入できます.

工業生産方法には、これらの反応を最適化して収率と純度を高めることが含まれる場合があります。通常、触媒と特定の反応条件を使用して効率を高めます .

化学反応の分析

1-(ピペリジン-4-イルメチル)-1H-1,2,3-トリアゾール-4-カルボン酸アミド塩酸塩は、さまざまな化学反応を起こします。これには、次のものが含まれます。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます.

これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの溶媒、パラジウムなどの触媒、反応を促進するための特定の温度と圧力などがあります . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

1-(ピペリジン-4-イルメチル)-1H-1,2,3-トリアゾール-4-カルボン酸アミド塩酸塩は、科学研究においていくつかの応用があります。

科学的研究の応用

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has several scientific research applications:

作用機序

1-(ピペリジン-4-イルメチル)-1H-1,2,3-トリアゾール-4-カルボン酸アミド塩酸塩の作用機序には、特定の分子標的と経路との相互作用が関係しています。 この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります . 具体的な分子標的と経路は、特定の用途と使用の状況によって異なります。

類似化合物との比較

1-(ピペリジン-4-イルメチル)-1H-1,2,3-トリアゾール-4-カルボン酸アミド塩酸塩は、次のような他の類似化合物と比較できます。

ピペリジン誘導体: これには、ピペリジン-4-カルボン酸アミドやピペリジン-4-カルボン酸などの化合物があります.

トリアゾール誘導体: これには、1,2,3-トリアゾール-4-カルボン酸アミドや1,2,3-トリアゾール-4-カルボン酸などの化合物があります.

1-(ピペリジン-4-イルメチル)-1H-1,2,3-トリアゾール-4-カルボン酸アミド塩酸塩の独自性は、特定の官能基の組み合わせにあります。これにより、明確な化学的および生物学的特性が得られます .

生物活性

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and related research findings.

Structural Information

The molecular formula of this compound is C8H13N5O, with a structure characterized by a triazole ring and a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of triazole compounds, including those containing piperidine, exhibit promising anticancer activities. A study focused on hydroxamic acid-based histone deacetylase (HDAC) inhibitors revealed that compounds featuring the 4-piperidinyl-triazole core demonstrated significant inhibition of HDACs at concentrations as low as 1 μM. Specifically, two compounds from this series achieved inhibition rates exceeding 90%, particularly against HDAC6 .

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cell proliferation and apoptosis. By inhibiting HDAC activity, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

Inhibition of Cytokine Production

Another area of interest is the compound's potential to inhibit cytokine production. Triazole amide derivatives have been identified as inhibitors of cytokines involved in inflammatory processes, suggesting that this compound may also possess anti-inflammatory properties relevant for treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

特性

CAS番号 |

1260774-01-3 |

|---|---|

分子式 |

C9H16ClN5O |

分子量 |

245.71 g/mol |

IUPAC名 |

1-(piperidin-4-ylmethyl)triazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-1-3-11-4-2-7;/h6-7,11H,1-5H2,(H2,10,15);1H |

InChIキー |

OCJUQLSMWAFSKG-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1CN2C=C(N=N2)C(=O)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。